molecular formula C19H20ClN3O3 B2392951 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea CAS No. 905797-28-6

1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea

Cat. No. B2392951
CAS RN: 905797-28-6
M. Wt: 373.84
InChI Key: IAOHTDFLDAYNLJ-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H20ClN3O3 and its molecular weight is 373.84. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization The synthesis of related urea derivatives involves intricate chemical processes that yield compounds with potential applications in various fields of research. For instance, Sarantou and Varvounis (2022) developed methods for synthesizing 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, showcasing the effectiveness of one-step and two-step synthesis processes. These methods highlight the compound's role in exploring synthetic chemistry pathways and characterizing the resultant products through techniques like FTIR, UV-VIS, NMR spectroscopy, and mass spectrometry (Sarantou & Varvounis, 2022).

Anticancer Research Urea derivatives have been explored for their potential in anticancer research. Feng et al. (2020) synthesized and evaluated 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines. This study underlines the significance of urea derivatives as promising candidates for developing new anticancer agents (Feng et al., 2020).

Materials Science In materials science, urea derivatives are used to modify the properties of materials. Shettigar et al. (2006) investigated bis-chalcone derivatives, including urea, for their nonlinear optical properties, indicating their utility in optical materials science. These compounds exhibit significant optical limiting behavior, attributed mainly to two-photon absorption phenomena (Shettigar et al., 2006).

Enzyme Inhibition and Medicinal Chemistry Research into enzyme inhibition and medicinal chemistry applications of urea derivatives is ongoing. Mustafa et al. (2014) synthesized urea derivatives to explore their inhibitory activity against various enzymes and evaluated their effects on a prostate cancer cell line. This study provides insights into the multifaceted roles of urea derivatives in enzyme inhibition and potential therapeutic applications (Mustafa, Perveen, & Khan, 2014).

Environmental Chemistry In environmental chemistry, urea derivatives are examined for their degradation behavior and potential environmental impact. Gatidou and Iatrou (2011) studied the photodegradation and hydrolysis of selected urea pesticides in water, shedding light on the environmental fate of these compounds. This research is crucial for understanding the environmental persistence and degradation pathways of urea-based pesticides (Gatidou & Iatrou, 2011).

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-25-15-6-3-5-13(11-15)22-19(24)23(18-7-4-10-21-18)14-8-9-17(26-2)16(20)12-14/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOHTDFLDAYNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea

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